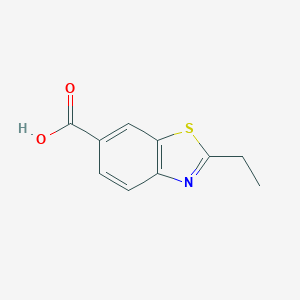

2-Ethyl-1,3-benzothiazole-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethyl-1,3-benzothiazole-6-carboxylic acid is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The ethyl group at the 2-position and the carboxylic acid group at the 6-position are indicative of potential reactivity and functional group transformations that can be applied in various synthetic applications.

Synthesis Analysis

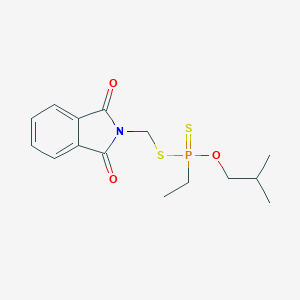

The synthesis of benzothiazole derivatives often involves cyclization reactions and the use of benzotriazole intermediates. For instance, 1-[2-Arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones and 3-benzotriazolyl-2-[2-arylthio(oxy)ethyl]-1-isoindolinones can be cyclized to produce novel 1,4-benzothiazepines and 1,4-benzoxazepines, respectively . Additionally, ethyl (benzothiazol-2-ylsulfonyl)acetate serves as a precursor for malonic ester-type syntheses of carboxylic acids and esters, showcasing the versatility of benzothiazole derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using spectroscopic methods such as FTIR and NMR, as well as X-ray diffraction. Density functional theory (DFT) calculations can be used to optimize the molecular geometry and predict vibrational assignments and chemical shifts, which are often in good agreement with experimental data . The molecular electrostatic potential (MEP) map can reveal sites of hydrogen bonding and other interactions within the molecule .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including photoarylation-photoisomerization, which leads to the synthesis of compounds with photophysical properties and singlet oxygen activation capabilities . The reactivity of the benzothiazole moiety can be exploited to create a wide range of compounds, such as ethyl 2-arylaminoimidazo[2,1-b]benzothiazole-3-carboxylates, through reactions with arylaminoisoxazolones . Furthermore, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives can yield various substituted phenyl-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the benzothiazole ring can affect the compound's solubility, melting point, and reactivity. The photophysical properties of these compounds, such as absorption and fluorescence, are determined by their electronic transitions and can be studied using UV-Vis and fluorescence spectroscopy . The hydrogen bonding capabilities of benzothiazole derivatives, as evidenced by their crystal structures, play a significant role in their solid-state properties and potential applications in materials science .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-inflammatory Activity

Research by Abignente et al. (1983) investigated the synthesis of various compounds including derivatives of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and 2-methylimidazo[2,1-b]benzothiazole-3-carboxylates, leading to the creation of acids including 2-ethyl-1,3-benzothiazole-6-carboxylic acid. These compounds were evaluated for their anti-inflammatory, analgesic, and antipyretic activities, as well as ulcerogenic potential (Abignente et al., 1983).

Synthesis of Novel Compounds

Chavan and Pai (2007) synthesized a variety of compounds including 2-ethyl-1,3-benzothiazole-6-carboxylic acid. Their study involved the synthesis of N-substituted-3-chloro-2-azetidinones from this acid, which were then screened for antibacterial activity against various microorganisms and antifungal activity against different fungal species (Chavan & Pai, 2007).

Synthesis of Benzothiazole Derivatives

Shafi, Rajesh, and Senthilkumar (2021) reported the synthesis of benzothiazole derivatives including 2-ethyl-1,3-benzothiazole-6-carboxylic acid. They focused on creating ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylates, examining their chemical structures and biological properties, particularly their antimicrobial activity (Shafi, Rajesh, & Senthilkumar, 2021).

Application in Synthesis of Carboxylic Acids and Esters

Hussein and McGeary (2014) used ethyl (benzothiazol-2-ylsulfonyl)acetate, a compound related to 2-ethyl-1,3-benzothiazole-6-carboxylic acid, for malonic ester-type syntheses of carboxylic acids and esters. Their study demonstrated a new methodology for synthesizing substituted carboxylic acids, showcasing the versatility of benzothiazole derivatives in organic synthesis (Hussein & McGeary, 2014).

Wirkmechanismus

Target of Action

2-Ethyl-1,3-benzothiazole-6-carboxylic acid is a derivative of benzothiazole . . This suggests that 2-Ethyl-1,3-benzothiazole-6-carboxylic acid may have similar targets.

Mode of Action

Benzothiazole derivatives are known to interact with their targets through various mechanisms, including inhibition of key enzymes and interference with cellular processes .

Biochemical Pathways

Benzothiazole derivatives have been shown to affect various pathways, including those involved in the synthesis of benzothiazoles .

Result of Action

Benzothiazole derivatives have been shown to have various biological activities, including antibacterial effects .

Eigenschaften

IUPAC Name |

2-ethyl-1,3-benzothiazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-9-11-7-4-3-6(10(12)13)5-8(7)14-9/h3-5H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVINKDREZDAEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597746 |

Source

|

| Record name | 2-Ethyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17142-85-7 |

Source

|

| Record name | 2-Ethyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)